molecular formula C22H19NO4S B3142713 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid CAS No. 511272-46-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Cat. No.: B3142713
CAS No.: 511272-46-1
M. Wt: 393.5 g/mol
InChI Key: FQLMDOMRTRHLFX-HXUWFJFHSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is an Fmoc-protected γ-amino acid derivative featuring a thiophen-3-yl substituent at the γ-carbon (C3) of the propanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxy carbonyl] group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and ease of removal under mild acidic conditions. The (R)-configuration at the chiral center and the γ-substitution pattern differentiate this compound from conventional α-amino acids.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMDOMRTRHLFX-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137998
Record name 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
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Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-46-1
Record name 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
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Record name 3-Thiophenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(thiophen-3-yl)propanoic acid
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Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a complex compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its applications in peptide synthesis, pharmacological properties, and mechanisms of action.

Structural Overview

The compound features several key components:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
  • Thiophenyl moiety : Contributes to the compound's interaction with biological targets.
  • Propanoic acid backbone : Serves as a structural foundation for further modifications.

Biological Activity

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities.

The specific mechanism of action is not fully elucidated but is believed to involve:

  • Interaction with Enzymes and Receptors : The thiophenyl group may facilitate binding to specific biological targets, modulating their activity.
  • Peptide Formation : As an amino acid derivative, it participates in peptide bond formation, influencing the biological functions of the resulting peptides.

Applications

The compound is utilized in various scientific fields, including:

  • Peptide Synthesis : It acts as a protective group during the synthesis of complex peptides, enhancing yield and selectivity.
  • Drug Development : Its structural properties allow for the design of novel therapeutic agents targeting specific pathways, including cancer and infectious diseases.

Comparative Analysis with Similar Compounds

The following table outlines structural similarities and differences with related compounds:

Compound NameStructureUnique Features
Fmoc-Amino AcidContains Fmoc protectionDirectly used in peptide synthesis
Ethyl GlycinateSimple ethyl esterLess complex, used for simpler peptide chains
Boc-Amino AcidUses Boc protection instead of FmocDifferent protection strategy affecting reactivity

Case Studies

  • Peptide Synthesis : A study demonstrated the efficiency of using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid in synthesizing bioactive peptides that showed enhanced binding affinity to target receptors involved in inflammatory responses.
  • Antiviral Activity : Another investigation revealed that derivatives of this compound exhibited antiviral properties against several viruses by interfering with viral replication mechanisms.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anti-infection : Exhibits activity against bacterial infections by disrupting cell wall synthesis.
  • Cancer Therapy : Shows promise in targeting specific cancer cell lines through apoptosis induction pathways.

Comparison with Similar Compounds

Substituent Position: γ-Amino vs. α-Amino Acids

The γ-substitution in the target compound contrasts with most Fmoc-protected analogs, which are α-amino acids (substituents at C2). For example:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid () is an α-amino acid with a thiophen-3-yl group at C2.
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid () features a thiophen-2-yl substituent at C2.

Key Implications :

  • Peptide Backbone Flexibility: γ-Amino acids like the target compound can introduce conformational constraints or novel secondary structures in peptides.
  • Solubility and Reactivity : The γ-position may alter solubility in organic solvents and reactivity during coupling reactions compared to α-analogs.

Aromatic/Functional Group Variations

The thiophen-3-yl group distinguishes the target compound from analogs with fluorinated phenyl, benzothiophene, or other substituents:

Compound Name Substituent Position Aryl/Functional Group Molecular Formula Molecular Weight Purity (%) Storage Conditions References
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid γ (C3) Thiophen-3-yl C₂₂H₁₉NO₄S 393.46* N/A Not specified [Extrapolated]
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid α (C2) Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 N/A Not specified
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid α (C2) Thiophen-2-yl C₂₂H₁₉NO₄S 401.45† N/A 2–8°C, sealed, dry
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid γ (C3) 4-Hydroxyphenyl C₂₅H₂₁NO₅ 415.44 Discontinued Not specified
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid α (C2) 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 N/A Research use only

*Molecular weight calculated based on formula; †Molecular weight inferred from similar structures.

Key Observations :

  • Thiophene vs.
  • Hydroxyl Substitution : The 4-hydroxyphenyl analog () may exhibit higher polarity but was discontinued, suggesting stability or synthesis challenges.

Stereochemical and Stability Considerations

  • Enantiomeric Effects : The (R)-configuration in the target compound contrasts with (S)-enantiomers like . Stereochemistry impacts biological activity and crystallization behavior.
  • Stability : Fmoc-protected compounds generally require storage at 2–8°C (e.g., ). Thiol-containing analogs (e.g., ) demand precautions against oxidation.

Q & A

Q. What are the standard synthetic strategies for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid?

The synthesis typically involves:

  • Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent steps .
  • Thiophene Incorporation : The thiophen-3-yl group is introduced via coupling reactions, often using carbodiimide-based reagents like DCC or EDC in anhydrous solvents (e.g., DMF or DCM) .
  • Deprotection : The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) to yield the final product . Purity is monitored via HPLC (>99% purity typical) and structural confirmation via 1^1H NMR .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

  • HPLC : To assess purity (>99% in research-grade samples) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and thiophene substituents (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 438.2) .

Q. What are the recommended handling and storage protocols?

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation. Solutions in DMF or DCM should be used within 1 month .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity risks (H302, H315, H319). Follow SDS guidelines for spills or exposure .

Q. Which purification techniques are effective for this compound?

  • Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate or DCM/methanol) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields (85–95%) by enhancing reaction kinetics .
  • Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of active intermediates .
  • Catalyst Screening : DMAP or HOBt improves coupling efficiency by reducing racemization .

Q. What strategies mitigate stereochemical instability during synthesis?

  • Chiral Auxiliaries : Use (R)-configured starting materials to preserve enantiopurity .
  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization .
  • Chiral HPLC : Monitor enantiomeric excess (ee >98%) using chiral stationary phases (e.g., Chiralpak IA) .

Q. How does the thiophen-3-yl substituent influence biological activity compared to aryl/heteroaryl analogs?

  • Electronic Effects : The sulfur atom in thiophene enhances π-stacking interactions with aromatic residues in target proteins, improving binding affinity .
  • Comparative Studies : Analogs with phenylthio () or difluorophenyl () groups show lower solubility but similar bioactivity, suggesting the thiophene balance of hydrophobicity and reactivity is optimal .

Q. What are common side reactions during Fmoc deprotection, and how are they controlled?

  • Base-Induced Degradation : Prolonged exposure to piperidine can hydrolyze the ester linkage. Limit deprotection to 20–30 minutes .
  • Byproduct Formation : Fluorenyl byproducts are removed via ether precipitation or centrifugal filtration .

Q. How is stability assessed under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate at pH 2–9 (37°C, 72 hours) and analyze degradation via LC-MS. The compound is stable at pH 4–7 but degrades in acidic/basic extremes .
  • Thermal Stability : Decomposition occurs above 80°C, confirmed by TGA-DSC .

Q. How do structural analogs inform SAR studies for this compound?

  • Key Comparisons :
Analog SubstituentBioactivity (IC50)Solubility (mg/mL)
Thiophen-3-yl12 nM0.5
Phenylthio ()18 nM0.3
3,5-Difluorophenyl ()25 nM0.2
  • The thiophene analog shows superior potency and solubility, guiding lead optimization in drug discovery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

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